

# 2-Ethoxy-5-nitropyridine physical and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2-Ethoxy-5-nitropyridine**

Cat. No.: **B183313**

[Get Quote](#)

An In-Depth Technical Guide to **2-Ethoxy-5-nitropyridine**: Properties, Reactivity, and Applications

## Introduction

**2-Ethoxy-5-nitropyridine** is a versatile heterocyclic compound that serves as a crucial building block in modern organic synthesis. Its unique molecular architecture, featuring a pyridine ring substituted with an electron-donating ethoxy group and a powerful electron-withdrawing nitro group, imparts a distinct reactivity profile that is highly valued by researchers. This guide provides a comprehensive overview of the physical properties, spectroscopic characteristics, chemical reactivity, and key applications of **2-Ethoxy-5-nitropyridine**, with a focus on its role in the development of pharmaceuticals and agrochemicals. For professionals in drug discovery and medicinal chemistry, this compound is not merely a reagent but a strategic intermediate for accessing complex molecular scaffolds with significant biological activity.<sup>[1]</sup>

## Section 1: Core Physical and Chemical Identifiers

The fundamental properties of a compound are the bedrock of its application in research and development. Proper identification and understanding of its physical state, stability, and solubility are critical for experimental design and execution. **2-Ethoxy-5-nitropyridine** is typically supplied as an off-white to light yellow crystalline powder, a physical state that necessitates specific handling procedures to avoid dust inhalation.<sup>[1][2]</sup>

Table 1: Key Identifiers and Physical Properties of **2-Ethoxy-5-nitropyridine**

| Property          | Value                                                       | Source(s)                                                                       |
|-------------------|-------------------------------------------------------------|---------------------------------------------------------------------------------|
| CAS Number        | 31594-45-3                                                  | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula | C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub> | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight  | 168.15 g/mol                                                | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>                     |
| Appearance        | Off-white to light yellow crystalline powder                | <a href="#">[1]</a> <a href="#">[2]</a>                                         |
| Melting Point     | 90-94 °C                                                    | <a href="#">[2]</a> <a href="#">[3]</a>                                         |
| Purity (Typical)  | ≥ 98.0% (GC)                                                | <a href="#">[2]</a>                                                             |
| SMILES            | CCOc1ccc(cn1)--INVALID-LINK--=O                             | <a href="#">[3]</a>                                                             |
| InChI Key         | LYDVDLYMQVSLQD-UHFFFAOYSA-N                                 | <a href="#">[3]</a>                                                             |

## Section 2: Spectroscopic Profile

While specific spectral data from a single, authoritative source is not publicly available without accessing proprietary databases, the structure of **2-Ethoxy-5-nitropyridine** allows for a robust prediction of its spectroscopic features. Understanding these expected signals is crucial for reaction monitoring and structural confirmation.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the ethoxy group.

- **Aromatic Region (δ 6.5-9.0 ppm):** The three protons on the highly electron-deficient pyridine ring will appear in this region. The proton at C6 (adjacent to the nitrogen) will be the most deshielded. The proton at C3 will be influenced by the adjacent ethoxy group, while the proton at C4 will be coupled to both the C3 and C5 positions. The strong electron-withdrawing effect of the nitro group at C5 will significantly shift adjacent protons downfield.
- **Ethoxy Group:**

- Methylene Protons (-O-CH<sub>2</sub>-CH<sub>3</sub>,  $\delta$  ~4.4 ppm): A quartet is expected due to coupling with the adjacent methyl protons. The direct attachment to the oxygen atom causes a significant downfield shift.
- Methyl Protons (-O-CH<sub>2</sub>-CH<sub>3</sub>,  $\delta$  ~1.4 ppm): A triplet is expected due to coupling with the methylene protons.

## <sup>13</sup>C NMR Spectroscopy (Predicted)

- Aromatic Carbons ( $\delta$  110-165 ppm): Five distinct signals are expected. The carbon atom C2, bonded to the ethoxy group, and C5, bonded to the nitro group, will be significantly shifted. The C6 carbon, adjacent to the ring nitrogen, will also show a characteristic downfield shift.
- Aliphatic Carbons: Two signals corresponding to the ethoxy group will be present in the upfield region: one for the methylene carbon (-O-CH<sub>2</sub>-CH<sub>3</sub>) around  $\delta$  60-70 ppm and one for the methyl carbon (-O-CH<sub>2</sub>-CH<sub>3</sub>) around  $\delta$  15-20 ppm.

## Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides key information about the functional groups present.

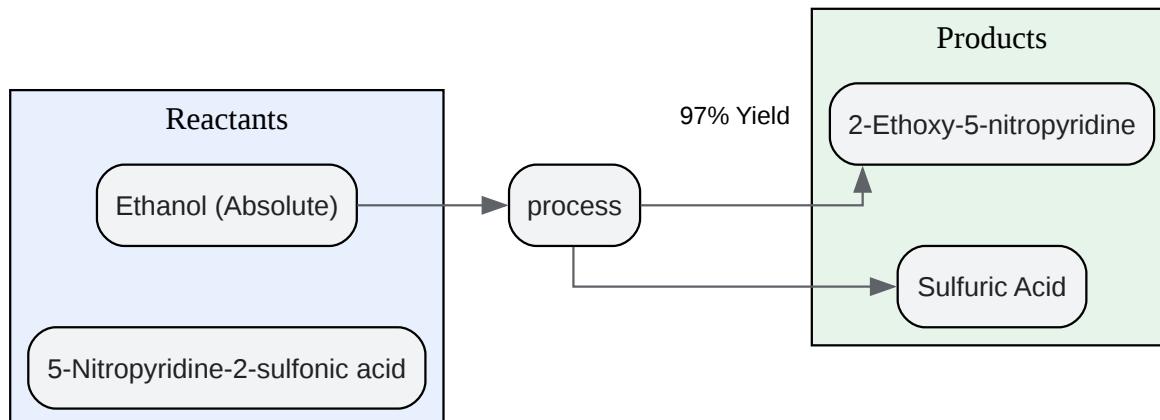
- N-O Stretching (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1520-1560 cm<sup>-1</sup> and 1345-1385 cm<sup>-1</sup>, respectively. This is a definitive indicator of the nitro functionality.
- C-O Stretching (Ethoxy Group): A strong band around 1200-1250 cm<sup>-1</sup> corresponding to the aryl-alkyl ether linkage.
- Aromatic C=N and C=C Stretching: Multiple bands in the 1400-1600 cm<sup>-1</sup> region are characteristic of the pyridine ring.
- C-H Stretching: Signals just above 3000 cm<sup>-1</sup> for the aromatic C-H bonds and just below 3000 cm<sup>-1</sup> for the aliphatic C-H bonds of the ethoxy group.

## Section 3: Chemical Reactivity and Synthesis

The utility of **2-Ethoxy-5-nitropyridine** as a synthetic intermediate stems directly from its predictable reactivity, which is dominated by the electronic properties of the substituted pyridine

ring.

## Causality of Reactivity


The pyridine ring is inherently electron-deficient compared to benzene due to the electronegativity of the nitrogen atom. The addition of a strong electron-withdrawing nitro group at the C5 position further depletes the ring of electron density.<sup>[5]</sup> This electronic arrangement makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The sulfonate group, for instance, is an excellent leaving group activated by both the ring nitrogen and the para-nitro group, allowing substitution reactions to occur under milder conditions than typically required.<sup>[5]</sup> The nitro group itself can also be a site of reactivity, primarily through reduction to an amino group, which opens up a vast array of subsequent chemical transformations.

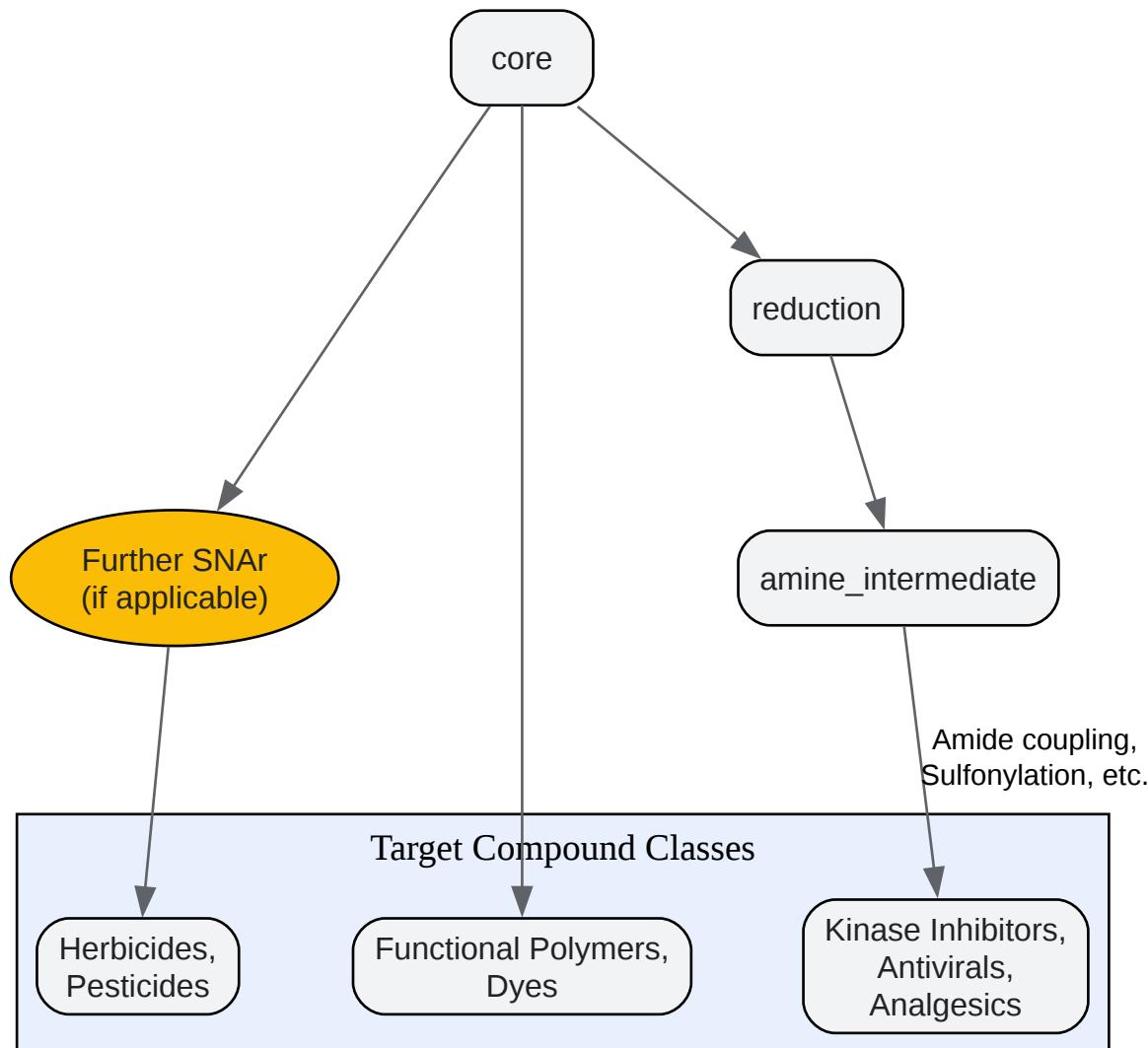
## Representative Synthesis Protocol: Nucleophilic Substitution

A highly efficient method for preparing **2-Ethoxy-5-nitropyridine** involves the reaction of a precursor like 5-nitropyridine-2-sulfonic acid with ethanol.<sup>[5]</sup> This approach leverages the high activation of the C2 position for nucleophilic attack.

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-nitropyridine-2-sulfonic acid (1.0 eq) in absolute ethanol (serving as both reactant and solvent).
- **Reaction Execution:** Stir the mixture at room temperature. The original publication reports a 97% yield after stirring for 20 hours.<sup>[5]</sup> The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is typically concentrated under reduced pressure to remove excess ethanol.
- **Purification:** The resulting crude solid is then purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the final product as a white or pale yellow solid.<sup>[5]</sup>

[Click to download full resolution via product page](#)


Caption: Synthesis of **2-Ethoxy-5-nitropyridine** via SNAr.

## Section 4: Applications in Research and Development

**2-Ethoxy-5-nitropyridine** is not an end-product but a pivotal intermediate. Its value lies in its ability to serve as a scaffold for building more complex, biologically active molecules.[\[1\]](#)

- **Pharmaceutical Development:** The compound is a key starting material for synthesizing a variety of pharmaceutical agents, including anti-inflammatory and analgesic drugs.[\[1\]](#) The substituted nitropyridine core is found in molecules targeting critical biological pathways. For instance, related nitropyridine structures have been investigated for their potential as kinase inhibitors and even as potential inhibitors of SARS-CoV-2 viral proteins, highlighting the therapeutic relevance of this chemical class.[\[6\]](#)[\[7\]](#) The nitro group can be reduced to an amine, which can then be further functionalized to create libraries of compounds for drug screening.
- **Agrochemicals:** In agriculture, it is used in the formulation of next-generation pesticides and herbicides.[\[1\]](#) The pyridine ring is a common feature in many agrochemicals, and the specific substitution pattern of **2-Ethoxy-5-nitropyridine** allows for the creation of novel active ingredients with improved efficacy and stability.

- Material Science: The compound is also explored in material science for creating advanced polymers and coatings that require specific chemical and electronic properties.[1]



[Click to download full resolution via product page](#)

Caption: Role as a versatile synthetic intermediate.

## Section 5: Safety, Handling, and Storage

As with any reactive chemical intermediate, adherence to strict safety protocols is paramount when handling **2-Ethoxy-5-nitropyridine**.

Table 2: GHS Hazard and Precautionary Information

| Category                 | Code(s)                                                | Description                                                                                                                                                                                                                                                                                                                                     | Source(s) |
|--------------------------|--------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Signal Word              | Warning                                                | [2][3]                                                                                                                                                                                                                                                                                                                                          |           |
| Hazard Statements        | H315, H319, H335                                       | Causes skin irritation.<br>Causes serious eye irritation. May cause respiratory irritation.                                                                                                                                                                                                                                                     | [2][3][8] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P337+P313 | Avoid breathing dust.<br>Wash skin thoroughly after handling. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. | [2][3]    |

## Protocol for Safe Handling and Storage

This protocol is a self-validating system designed to minimize exposure and ensure laboratory safety.

- Engineering Controls: Always handle **2-Ethoxy-5-nitropyridine** inside a certified chemical fume hood to prevent inhalation of the crystalline powder.[9][10] Use a laboratory space with good ventilation.
- Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles with side shields at all times.[3][10] For weighing larger quantities, a dust mask (e.g.,

N95) is recommended.[3]

- Dispensing: When transferring the solid, use spatulas and weighing paper. Avoid generating dust clouds.[10] For solutions, use appropriate glassware and pipetting aids.
- Spill Management:
  - Minor Spills: For small powder spills, carefully sweep up the material using dry methods (do not use water to clean up dry powder) and place it in a sealed, labeled container for chemical waste disposal.[10]
  - Major Spills: Evacuate the area and alert emergency responders.[10]
- Waste Disposal: Dispose of all waste materials (including contaminated gloves and weighing papers) in accordance with local, state, and federal regulations for chemical waste.
- Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Recommended storage is at room temperature or below (<15°C) in a dark place.[2] Keep away from incompatible materials such as strong oxidizing agents.[10]

## Conclusion

**2-Ethoxy-5-nitropyridine** stands out as a highly valuable and versatile intermediate in organic chemistry. Its well-defined physical properties, predictable spectroscopic signature, and, most importantly, its electronically activated reactivity profile make it an essential tool for chemists. For researchers in drug development and agrochemical synthesis, mastery of its chemistry provides a reliable pathway to novel and complex molecular targets, underscoring its continued importance in the landscape of modern chemical science.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Ethoxy-5-nitropyridine | 31594-45-3 | TCI AMERICA [tcichemicals.com]
- 3. 2-Ethoxy-5-nitropyridine 98 31594-45-3 [sigmaaldrich.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Buy 2-Chloro-5-ethoxy-3-nitropyridine [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. chemical-label.com [chemical-label.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [2-Ethoxy-5-nitropyridine physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b183313#2-ethoxy-5-nitropyridine-physical-and-chemical-properties\]](https://www.benchchem.com/product/b183313#2-ethoxy-5-nitropyridine-physical-and-chemical-properties)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)